molecular formula C21H15NO4 B2882160 7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide CAS No. 1049035-77-9

7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide

Cat. No.: B2882160
CAS No.: 1049035-77-9
M. Wt: 345.354
InChI Key: YSEONKFGIUNCDM-UHFFFAOYSA-N
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Description

7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide is a synthetic hybrid compound designed for advanced chemical and pharmaceutical research. It features a coumarin (2-oxo-2H-chromene) scaffold linked via a carboxamide bridge to a 1-benzoxepine ring system. The coumarin core is a structure of high scientific interest; derivatives are extensively studied for their broad biological activities, particularly for antibacterial applications where substitutions on the core nucleus are crucial for activity . This specific molecule incorporates a 7-methyl substitution on the benzoxepine moiety, a seven-membered oxygen-containing ring system which can be synthesized via strategies like the ring expansion of cyclopropanated sugars . The strategic fusion of these two pharmacophores is intended to create a novel chemical entity with potential unique properties. Researchers can utilize this compound as a key intermediate in combinatorial chemistry , a scaffold for developing focused libraries, or a lead candidate in screening campaigns for new bioactive molecules. Its structure presents multiple points for chemical modification, allowing for extensive structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

7-methyl-N-(2-oxochromen-6-yl)-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c1-13-2-5-18-16(10-13)11-15(8-9-25-18)21(24)22-17-4-6-19-14(12-17)3-7-20(23)26-19/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEONKFGIUNCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chromenone Moiety: This step may involve coupling reactions using reagents like chromenone derivatives.

    Amidation Reaction: The final step could involve the formation of the carboxamide group through an amidation reaction using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the chromenone moiety.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide is a complex organic compound with a benzoxepine structure, featuring fused benzene and oxepine rings. It includes a carboxamide functional group, which is important in medicinal chemistry for drug design and interactions with biological targets. This compound has potential biological activities, such as anti-cancer properties and effects on various biological pathways, making it useful in scientific fields.

Scientific Research Applications

This compound is applicable in scientific research, particularly in the following areas:

  • Anti-Cancer Research: The compound exhibits potential anti-cancer properties, making it a candidate for further investigation in cancer research.
  • Biological Pathway Studies: It influences various biological pathways, suggesting its utility in studying molecular mechanisms and interactions within biological systems.
  • Medicinal Chemistry: Due to its carboxamide functional group, it serves as a valuable component in drug design and development.

Potential Applications

This compound has potential applications in several scientific fields:

  • Drug discovery
  • Biochemical research
  • Material science
  • In the processing of rare or expensive materials
  • As a coating
  • In industrial turbines

Mechanism of Action

The mechanism of action of 7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide, comparisons with analogous compounds are provided below. These comparisons focus on structural motifs, crystallographic data (where applicable), and inferred reactivity.

Table 1: Key Structural and Crystallographic Comparisons

Compound Name Core Structure Substituents Crystallographic Software Used Notable Features
This compound Benzoxepine + Coumarin Methyl (C7), carboxamide linkage SHELXL , ORTEP Planar coumarin moiety; fused ring strain
N-(2-Oxo-2H-chromen-3-yl)acetamide Coumarin Acetamide at C3 SHELXTL Hydrogen-bonding networks
1-Benzoxepine-4-carboxylic acid Benzoxepine Carboxylic acid at C4 WinGX Conformational flexibility
6-Methoxy-2H-chromen-2-one Coumarin Methoxy at C6 ORTEP-III Enhanced π-stacking interactions

Key Findings:

Coumarin Derivatives: Compounds like N-(2-Oxo-2H-chromen-3-yl)acetamide exhibit strong hydrogen-bonding interactions due to their acetamide substituents, which stabilize their crystal packing . In contrast, the methoxy-substituted coumarin (6-Methoxy-2H-chromen-2-one) shows enhanced π-stacking, a feature less pronounced in the target compound due to its fused benzoxepine ring .

Benzoxepine Analogs : The carboxylic acid derivative (1-Benzoxepine-4-carboxylic acid) displays greater conformational flexibility compared to the carboxamide-linked target compound, which likely adopts a more rigid structure due to intramolecular hydrogen bonds .

Software Utilization : The refinement of such compounds often employs SHELXL for high-precision small-molecule crystallography , while ORTEP aids in visualizing anisotropic displacement parameters critical for assessing molecular motion .

Biological Activity

7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide is a synthetic compound belonging to the benzoxepine class, notable for its potential biological activities, particularly in cancer research and other therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a fused benzene and oxepine ring system. Its molecular formula is C21H15NO4C_{21}H_{15}NO_4 with a molecular weight of 345.3 g/mol. Key properties include:

PropertyValue
CAS Number1049035-77-9
Molecular Weight345.3 g/mol
StructureStructure
Melting PointNot Available
SolubilityNot Available

Synthesis

The synthesis of this compound involves several methodologies that focus on forming the oxepine ring and introducing the carboxamide group. Various studies have reported optimized synthetic routes that yield high purity and yield essential for biological evaluations .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including hepatoblastoma (HepG2) and others. The compound appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress modulation and inhibition of specific signaling pathways related to cell survival .

The mechanism of action for this compound is primarily linked to its interaction with cellular targets involved in cancer progression. It has been shown to affect pathways associated with apoptosis, inflammation, and oxidative stress. Specific studies suggest that the compound can modulate the expression of apoptosis-related genes such as Bcl-2 and Bax, leading to increased cell death in malignant cells .

Study on HepG2 Cell Lines

A recent study evaluated the cytotoxic effects of this compound on HepG2 cells. The results indicated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. The study also highlighted the compound's ability to induce apoptosis through reactive oxygen species (ROS) generation .

Cardioprotective Effects

In addition to its anticancer properties, preliminary studies suggest potential cardioprotective effects. A related compound demonstrated protective effects against isoproterenol-induced myocardial infarction in rat models by reducing oxidative stress markers and improving cardiac function . While this study did not directly test this compound, it indicates a broader therapeutic potential within this chemical class.

Q & A

Q. How can multi-scale modeling integrate molecular dynamics (MD) and pharmacokinetic (PK) data to predict in vivo behavior?

  • Methodology : Perform MD simulations (AMBER/CHARMM) to assess membrane permeability. Link to physiologically based PK (PBPK) models (e.g., GastroPlus) to predict absorption/distribution. Validate with in vivo rodent studies measuring plasma half-life and tissue distribution .

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